molecular formula C26H31NO6 B2982287 (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 929433-53-4

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2982287
CAS No.: 929433-53-4
M. Wt: 453.535
InChI Key: IRLHZHXSGBQTOF-VROXFSQNSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative featuring a Z-configured 2,4,5-trimethoxybenzylidene substituent at position 2, a 6-hydroxy group, and a 3,5-dimethylpiperidinylmethyl moiety at position 5. Its structure combines a benzofuranone core with a methoxy-substituted benzylidene group, which is critical for π-π stacking interactions, and a piperidine-based side chain that may enhance solubility or receptor binding. Synthetic routes for analogous benzylidene-containing heterocycles often involve condensation reactions between aldehydes and ketones or lactones under acidic conditions, as seen in related studies .

Properties

IUPAC Name

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-15-8-16(2)13-27(12-15)14-19-20(28)7-6-18-25(29)24(33-26(18)19)10-17-9-22(31-4)23(32-5)11-21(17)30-3/h6-7,9-11,15-16,28H,8,12-14H2,1-5H3/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHZHXSGBQTOF-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzofuran core.

    Methoxylation and Hydroxylation: The methoxy and hydroxy groups are introduced through selective methylation and hydroxylation reactions, often using reagents like methyl iodide and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially leading to alcohol derivatives.

    Substitution: The methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction

Biological Activity

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Structural Characteristics

The compound features a benzofuran core substituted with a piperidine moiety and multiple methoxy groups. This structural complexity is crucial for its biological activity and interaction with various molecular targets.

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that related benzofuran derivatives induced apoptosis in human leukemia cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound AK56240.71Induces apoptosis via ROS
Compound BMCF-758Inhibits tubulin polymerization

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by significantly reducing pro-inflammatory cytokines such as TNF and IL-1 in vitro. Similar benzofuran derivatives have been reported to inhibit cyclooxygenase and lipoxygenase pathways, contributing to their anti-inflammatory effects .

3. Antimicrobial Activity

Benzofurans are also noted for their antimicrobial activities against various pathogens. Studies have shown that certain derivatives exhibit inhibitory effects on Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

PathogenInhibition Zone (mm)MIC (µg/mL)
S. aureus2332
E. coli2064

Case Study 1: Anticancer Evaluation

A focused study on the anticancer efficacy of benzofuran derivatives revealed that specific modifications to the benzofuran structure enhance cytotoxicity against cancer cell lines such as K562 and MCF-7. The compounds were evaluated using MTT assays to determine their IC50 values, indicating significant potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism of related benzofurans was elucidated through in vitro assays measuring cytokine levels in macrophages. The results demonstrated a marked decrease in IL-6 and TNF levels upon treatment with the compounds, highlighting their potential therapeutic applications in managing chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the literature (11a, 11b, and 12 in ), focusing on core scaffolds, substituents, and physicochemical properties.

Core Structural Differences

  • Target Compound : Benzofuran-3(2H)-one core with a fused oxygen atom.
  • 11a and 11b : Thiazolo[3,2-a]pyrimidine cores, which are nitrogen-rich heterocycles with a sulfur atom.
  • 12 : Pyrimido[2,1-b]quinazoline core, featuring a fused quinazoline system.

Substituent Effects

Compound Benzylidene Group Additional Substituents
Target Compound 2,4,5-Trimethoxybenzylidene (Z) 6-Hydroxy, 7-(3,5-dimethylpiperidinyl)methyl
11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl, cyano group
11b 4-Cyanobenzylidene 5-Methylfuran-2-yl, cyano group
12 N/A 5-Methylfuran-2-yl, cyano group
  • Electron-Donating vs.
  • Hydroxy vs. Cyano Groups: The 6-hydroxy group in the target compound may facilitate hydrogen bonding, unlike the cyano groups in 11a/b, which contribute to dipole interactions but reduce solubility.

Physicochemical and Spectroscopic Properties

Property Target Compound 11a 11b 12
Melting Point (°C) Not reported 243–246 213–215 268–269
Yield (%) Not reported 68 68 57
Key IR Bands Expected: ~3400 (OH), ~1650 (C=O) 3436, 3173 (NH) 3423, 3119 (NH) 3217 (NH), 1719 (C=O)
Molecular Formula C₂₆H₂₉NO₇ C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S C₁₇H₁₀N₄O₃
  • Melting Points : Higher melting points in 11a and 12 correlate with rigid aromatic cores and strong intermolecular forces (e.g., hydrogen bonding in 12). The target compound’s flexible piperidinylmethyl group may reduce crystallinity.
  • Spectral Data: The target’s hydroxyl group would produce a broad IR band ~3400 cm⁻¹, absent in 11a/b.

Q & A

Q. Table 1: Hypothetical Reaction Optimization

ConditionExample ParametersOutcome (Yield)
SolventAcetic anhydride/AcOH (1:2)68%
CatalystSodium acetate (0.5 g)Stable intermediates
Temperature/TimeReflux, 2–12 hComplete reaction

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural confirmation?

Answer:
Contradictions often arise from tautomerism , residual solvents , or stereochemical variations . Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, the =CH proton in benzylidene derivatives appears as a singlet at δ 7.94–8.01 ppm in 1H^1H NMR, but coupling constants in 13C^13C-HSQC can confirm Z/E isomerism .
  • X-ray crystallography : Definitive proof of stereochemistry. Analogous benzofuranone derivatives show planar benzylidene moieties with dihedral angles <10° .
  • Control experiments : Replicate synthesis under anhydrous conditions to rule out solvent artifacts (e.g., DMSO-d6 interactions at δ 2.5 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s regioisomeric purity?

Answer:

  • IR spectroscopy : Confirms hydroxyl (3400–3200 cm1^{-1}) and carbonyl (1719–1650 cm1^{-1}) groups. Methoxy C-O stretches appear at ~1250 cm1^{-1} .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ or [M+^+) with <2 ppm error .
  • 1H^1H/13C^13C NMR : Key signals include:
    • Benzofuranone C=O at δ 165–182 ppm in 13C^13C NMR .
    • Piperidinyl CH33 groups as singlets at δ 2.24–2.37 ppm .

Advanced: How can computational methods predict the compound’s stability under physiological conditions?

Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the benzylidene double bond and methoxy groups to assess hydrolytic susceptibility.
  • Molecular dynamics (MD) simulations : Models interactions with water/solvent molecules to predict degradation pathways .
  • pKa prediction tools (e.g., ACD/Labs) : Estimates protonation states of the piperidine nitrogen and hydroxyl groups, guiding pH-stability studies .

Example Finding:
Analogous benzofuranones with electron-withdrawing groups (e.g., CN) show enhanced stability at pH 7.4 due to reduced enol-keto tautomerism .

Basic: What strategies mitigate byproduct formation during the Knoevenagel condensation step?

Answer:

  • Stoichiometric control : Use a 1:1 molar ratio of benzaldehyde to benzofuranone precursor to limit aldol side reactions .
  • Low-temperature workup : Quench reactions in ice-water to precipitate the product before byproducts form .
  • Chromatography : Silica gel column purification with ethyl acetate/hexane (3:7) removes polar impurities .

Advanced: How can researchers validate the biological relevance of this compound despite conflicting in vitro/in vivo data?

Answer:

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may explain discrepancies .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets (e.g., kinase domains) .
  • Dose-response studies : Address nonlinear pharmacokinetics by testing multiple concentrations in animal models .

Basic: What analytical methods quantify trace impurities in the final product?

Answer:

  • HPLC-DAD/UV : A C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid resolves impurities. LOD ≈ 0.1% .
  • Residual solvent analysis : GC-MS with headspace sampling detects acetic anhydride (<500 ppm) per ICH Q3C guidelines .

Advanced: How does the 3,5-dimethylpiperidine moiety influence the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity (logP) : The piperidine group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : N-Methylation slows CYP450-mediated oxidation compared to unsubstituted piperidines .
  • Toxicokinetics : Radiolabeled 14C^{14}C-tracking in rodents identifies hepatobiliary excretion as the primary clearance route .

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